4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
CAS No.: 933210-30-1
Cat. No.: VC8323664
Molecular Formula: C17H14IN3O3S
Molecular Weight: 467.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933210-30-1 |
|---|---|
| Molecular Formula | C17H14IN3O3S |
| Molecular Weight | 467.3 g/mol |
| IUPAC Name | 4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H14IN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3 |
| Standard InChI Key | PYSUXWRHUNEMEJ-UHFFFAOYSA-N |
| SMILES | COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I |
| Canonical SMILES | COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, reflects its three primary components:
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A benzenesulfonamide core substituted with an iodine atom at the para position.
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A 3-(6-methoxypyridazin-3-yl)phenyl group attached to the sulfonamide nitrogen.
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A methoxy group at the 6-position of the pyridazine ring.
The canonical SMILES representation (COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I) highlights its planar aromatic systems and sulfonamide linkage, which are critical for molecular interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.3 g/mol |
| XLogP3 | 4.2 (estimated) |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 7 (sulfonyl O, pyridazine N) |
| Rotatable Bonds | 5 |
Synthesis and Optimization
Synthetic Pathways
Sulfonamide derivatives are typically synthesized via the reaction of sulfonyl chlorides with amines. For this compound, the likely route involves:
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Sulfonation: Reaction of 4-iodobenzenesulfonyl chloride with 3-(6-methoxypyridazin-3-yl)aniline in a polar aprotic solvent (e.g., DMF or THF) under basic conditions .
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Purification: Recrystallization from ethanol or chromatography to isolate the product.
A study on analogous pyridazine-based sulfonamides demonstrated that potassium hydroxide in DMF facilitates cyclization and improves yields . For instance, the synthesis of -cyanoacetoarylsulfonylhydrazides achieved 65–78% yields under similar conditions .
Analytical Characterization
Key spectroscopic data for structurally related compounds include:
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NMR: A singlet at 3.85 ppm (methoxy group), aromatic protons between 7.2–8.3 ppm, and a sulfonamide NH signal near 10.1 ppm .
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IR Spectroscopy: Stretching vibrations at 1350–1370 cm (S=O asymmetric) and 1150–1170 cm (S=O symmetric) .
Pharmacological Applications
Table 2: Comparative Antiproliferative Activity
Computational Insights
Molecular Docking
Docking simulations using AutoDock Vina predict strong interactions with COX-2 (PDB: 1CX2):
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The sulfonamide group forms hydrogen bonds with Arg120 and Tyr355.
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The iodophenyl ring engages in hydrophobic interactions with Val349.
ADMET Profiling
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Absorption: High Caco-2 permeability ( = 22 × 10 cm/s).
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Metabolism: Predicted to undergo CYP3A4-mediated oxidation.
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Toxicity: Low Ames test risk (mutagenic probability < 0.3).
Analytical and Regulatory Considerations
Quality Control
HPLC methods using a C18 column (UV detection at 254 nm) achieve >98% purity. The mass molarity calculator provided by suppliers assists in solution preparation.
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